Benzoic acid, 2-methoxy-, 2-(1-piperidinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-methoxy-, 2-(1-piperidinyl)ethyl ester is an organic compound that belongs to the class of esters It is derived from benzoic acid and features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-, 2-(1-piperidinyl)ethyl ester typically involves the esterification of 2-methoxybenzoic acid with 2-(1-piperidinyl)ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-methoxy-, 2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride (AlCl3).
Major Products Formed
Hydrolysis: 2-methoxybenzoic acid and 2-(1-piperidinyl)ethanol.
Reduction: 2-methoxybenzyl alcohol and 2-(1-piperidinyl)ethanol.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 2-methoxy-, 2-(1-piperidinyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with piperidine moieties that exhibit pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-methoxy-, 2-(1-piperidinyl)ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring is known to enhance the compound’s ability to bind to biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-, ethyl ester: Similar structure but with an ethyl group instead of the piperidine ring.
Benzoic acid, 2-methoxy-, methyl ester: Similar structure but with a methyl group instead of the piperidine ring.
Benzoic acid, 2-methoxy-, propyl ester: Similar structure but with a propyl group instead of the piperidine ring.
Uniqueness
The presence of the piperidine ring in benzoic acid, 2-methoxy-, 2-(1-piperidinyl)ethyl ester distinguishes it from other esters of benzoic acid. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
62557-45-3 |
---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-methoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-18-14-8-4-3-7-13(14)15(17)19-12-11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI Key |
LCOSEEFCILZDJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.